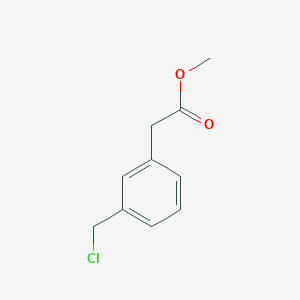

Methyl 2-(3-(chloromethyl)phenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[3-(chloromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRWRXOVDRNSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phenyl Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the intensity and position of these bands.

In-plane C-H Bending: These vibrations are anticipated in the 1300-1000 cm⁻¹ range.

Out-of-plane C-H Bending: The substitution pattern on the benzene ring (1,3-disubstitution) would give rise to characteristic strong absorption bands in the 900-650 cm⁻¹ region, which are particularly useful for identifying the substitution pattern.

Ester Group Vibrations:

C=O Stretching: The carbonyl stretch of the ester group is one of the most intense and characteristic bands in an IR spectrum, typically appearing in the range of 1750-1735 cm⁻¹.

C-O-C Stretching: Two distinct C-O stretching vibrations are expected for the ester group. The C-O stretch between the carbonyl carbon and the oxygen is typically found in the 1300-1200 cm⁻¹ region, while the O-CH₃ stretch appears around 1150-1000 cm⁻¹.

CH₃ Vibrations: The methyl group of the ester will exhibit symmetric and asymmetric stretching vibrations around 2950 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Methylene and Chloromethyl Group Vibrations:

CH₂ Stretching: The methylene (B1212753) group adjacent to the phenyl ring will show symmetric and asymmetric stretching vibrations in the 2925-2850 cm⁻¹ range.

CH₂ Bending (Scissoring): This bending vibration is expected around 1465 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration of the chloromethyl group typically gives a strong band in the 800-600 cm⁻¹ region in the FT-IR spectrum and is also Raman active. The exact position can be influenced by the presence of adjacent electronegative atoms.

Hypothetical Data Tables

Without experimental data, it is only possible to present a hypothetical table of expected vibrational frequencies based on characteristic group frequencies from spectroscopic libraries and literature on similar compounds.

Table 1: Hypothetical FT-IR Data for Methyl 2-(3-(chloromethyl)phenyl)acetate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2955 | Medium | Asymmetric CH₃ Stretch (Ester) |

| ~2925 | Medium | Asymmetric CH₂ Stretch |

| ~2855 | Medium | Symmetric CH₂ Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1600, ~1585, ~1480 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1450 | Medium | CH₂ Scissoring / CH₃ Asymmetric Bend |

| ~1375 | Medium | CH₃ Symmetric Bend |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1100 | Strong | Symmetric C-O-C Stretch (Ester) |

| ~850-750 | Strong | Aromatic C-H Out-of-plane Bend |

| ~700 | Strong | C-Cl Stretch |

Table 2: Hypothetical FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretch |

| ~2950 | Medium | CH₃ and CH₂ Stretches |

| ~1605 | Strong | Aromatic C=C Ring Stretch |

| ~1000 | Very Strong | Ring Breathing Mode (Trisubstituted) |

| ~700 | Medium | C-Cl Stretch |

It must be reiterated that the data presented in these tables are illustrative and represent expected ranges for the given functional groups. Actual experimental spectra would be required for a definitive assignment of the vibrational modes for this compound.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For Methyl 2-(3-(chloromethyl)phenyl)acetate, a ¹H NMR spectrum would confirm the presence of all constituent protons. The aromatic protons would appear in the range of 7.2-7.4 ppm, with their splitting patterns revealing their substitution on the phenyl ring. The benzylic protons of the chloromethyl group (-CH₂Cl) would likely produce a singlet at approximately 4.6 ppm. Another singlet for the methylene (B1212753) protons of the acetate (B1210297) group (-CH₂COO) would be expected around 3.7 ppm, while the methyl protons (-OCH₃) would also yield a singlet, typically further upfield around 3.6 ppm.

A ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the ester and the carbons of the aromatic ring. While specific, experimentally determined NMR data for this compound is not widely available in public databases, the expected chemical shifts can be predicted based on known values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.2 - 7.4 | 128 - 135 |

| -CH₂Cl | ~4.6 | ~45 |

| -CH₂COO | ~3.7 | ~41 |

| -OCH₃ | ~3.6 | ~52 |

| C=O | N/A | ~171 |

| Aromatic C-Cl | N/A | ~138 |

| Aromatic C-CH₂ | N/A | ~134 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₁ClO₂, which corresponds to a molecular weight of approximately 198.65 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 198. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would also be observed at m/z 200, with an intensity about one-third of the molecular ion peak.

Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 167, or the loss of the entire methoxycarbonyl group (-COOCH₃) leading to a peak at m/z 139. The most prominent peak in the spectrum is often the tropylium (B1234903) ion or a related benzyl (B1604629) cation, which would form from the cleavage of the C-C bond adjacent to the ring, resulting in a fragment at m/z 125 after loss of the chlorine atom.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₀H₁₁³⁵ClO₂]⁺ | 198 |

| [M+2]⁺ | [C₁₀H₁₁³⁷ClO₂]⁺ | 200 |

| [M-OCH₃]⁺ | [C₉H₈ClO]⁺ | 167 |

| [M-COOCH₃]⁺ | [C₈H₈Cl]⁺ | 139 |

| [C₈H₈Cl - Cl]⁺ | [C₈H₈]⁺ | 125 |

| [C₆H₄CH₂Cl]⁺ | Chlorobenzyl cation | 125 |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for analyzing complex samples.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not easily vaporized. For this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A UV detector would be suitable for detection, as the phenyl ring provides a strong chromophore. While specific operational parameters for this compound are not readily published, such a method would be developed to ensure a sharp, symmetrical peak with a stable retention time, allowing for accurate purity assessment.

Gas Chromatography (GC) is another powerful separation technique, but it is used for volatile and thermally stable compounds. google.com this compound is sufficiently volatile for GC analysis. The technique often involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. A patent describing the synthesis of the related isomer, methyl 2-(chloromethyl)phenylacetate, utilizes GC to analyze the final product and quantify impurities. google.com For the meta-substituted isomer, a similar GC method, likely coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), would be effective for determining its purity and identifying any volatile byproducts from its synthesis. google.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and details of the three-dimensional packing of molecules in the crystal lattice.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. If a suitable single crystal were grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure and reveal key details about its solid-state conformation.

Without an experimentally determined crystal structure, the analysis of intermolecular interactions remains theoretical. However, based on the molecular structure, several types of non-covalent interactions could be anticipated to govern its packing in the solid state. Research on structurally related molecules, such as other substituted phenylacetates and chloromethylated aromatic compounds, shows the importance of such forces. iucr.orgresearchgate.net

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds could form. The aromatic protons or the methylene protons could interact with the oxygen atoms of the carbonyl group on neighboring molecules.

Halogen Bonding: The chlorine atom of the chloromethyl group could act as a halogen bond donor, interacting with an electron-rich region on an adjacent molecule, such as the carbonyl oxygen. This type of interaction is a significant directional force in the crystal packing of many halogenated organic compounds. iucr.orgresearchgate.net

π-Interactions: The aromatic phenyl ring allows for π-π stacking interactions, where the electron clouds of adjacent rings align, contributing to the stability of the crystal lattice.

A full understanding of these interactions for this compound awaits experimental determination via X-ray crystallography.

Vibrational Spectroscopy for Functional Group and Bond Analysis (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For a molecule such as this compound, the spectrum would be characterized by a series of absorption (FT-IR) or scattering (FT-Raman) bands corresponding to the specific stretching and bending vibrations of its constituent functional groups and bonds.

A detailed analysis of the vibrational spectra would provide insights into the molecular structure, including the presence of the ester group, the substituted benzene (B151609) ring, and the chloromethyl moiety.

Expected Vibrational Modes for this compound

Based on the structure of this compound, the following vibrational modes would be anticipated in its FT-IR and FT-Raman spectra. The exact wavenumbers can vary based on the molecular environment and physical state of the sample.

Computational Chemistry and Theoretical Investigations of Methyl 2 3 Chloromethyl Phenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These methods can determine the electronic structure and energy of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. stackexchange.comnih.gov Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. stackexchange.com

For Methyl 2-(3-(chloromethyl)phenyl)acetate, a DFT analysis would typically be performed using a specific functional (e.g., B3LYP or wB97XD) and a basis set (e.g., 6-311+G(d,p)) to accurately model its electronic behavior. nih.gov Such a calculation would yield the optimized molecular geometry, vibrational frequencies, and a map of the electron density distribution.

The electronic structure is heavily influenced by the substituents on the phenyl ring. The chloromethyl group (-CH2Cl) is known to exhibit a dual electronic effect: it is electron-withdrawing via the inductive effect due to the electronegativity of the chlorine atom, yet it can also participate in weak hyperconjugation. acs.org DFT calculations would precisely quantify the net effect of the chloromethyl and methyl acetate (B1210297) groups on the electron density of the aromatic ring, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. nih.gov For instance, the calculations would likely show a deactivation of the aromatic ring towards electrophilic aromatic substitution compared to toluene.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation and can provide highly accurate results, often considered the "gold standard" in computational chemistry.

An ab initio study of this compound would provide a rigorous examination of its electronic energy and wavefunction. While computationally more intensive than DFT, methods like MP2 or CCSD(T) would offer a more accurate description of electron correlation effects, which are important for understanding weak intramolecular interactions. These calculations would serve to benchmark the results obtained from DFT and provide a more refined understanding of the molecule's fundamental electronic properties.

Molecular Structure Optimization and Conformational Analysis

A molecule's three-dimensional shape is fundamental to its function and reactivity. Molecular structure optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable geometry. stackexchange.com For a flexible molecule like this compound, which has several rotatable single bonds, this is not a trivial task.

Conformational analysis would be performed to explore the potential energy surface of the molecule by systematically rotating the bonds connecting the chloromethyl group and the methyl acetate group to the phenyl ring. This process identifies all possible stable conformers (rotational isomers) and the energy barriers between them. The results would reveal the preferred spatial orientation of the functional groups, which can influence how the molecule interacts with other molecules or biological targets. For example, steric hindrance between the substituents could lead to a non-planar arrangement being the most stable conformation.

Electronic Properties Analysis

Beyond the ground-state geometry, computational chemistry provides a suite of tools to analyze the electronic characteristics of a molecule, offering predictive power regarding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

For this compound, analysis of the FMOs would show the spatial distribution of these orbitals. It is expected that the HOMO would be primarily located on the phenyl ring, while the LUMO might have significant contributions from the ester group and the C-Cl bond. The HOMO-LUMO gap would provide a quantitative measure of its reactivity.

Illustrative Data Table: Frontier Molecular Orbitals

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -8.50 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 7.55 |

| Note: The values in this table are hypothetical and for illustrative purposes only. |

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Illustrative Data Table: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(carbonyl) | π(C-O ester) | 25.5 |

| π(C-C phenyl) | π(C-C phenyl) | 18.2 |

| σ(C-H) | σ(C-Cl) | 1.5 |

| Note: The values in this table are hypothetical and for illustrative purposes only. LP denotes a lone pair, and σ and π denote antibonding orbitals.* |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netwolfram.com

In an MEP map, regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electron density and are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential. researchgate.net

For this compound, an MEP analysis would highlight several key reactive sites:

Nucleophilic Regions: The most significant region of negative electrostatic potential is expected around the carbonyl oxygen of the ester group due to the presence of lone pairs of electrons. This site is a primary target for protonation and interaction with electrophiles. The oxygen atom of the methoxy (B1213986) group also represents a site of negative potential, albeit less intense than the carbonyl oxygen.

Electrophilic Regions: The most prominent electron-deficient site is predicted to be the benzylic carbon of the chloromethyl group. The high electronegativity of the chlorine atom withdraws electron density, making this carbon highly susceptible to nucleophilic attack. The carbonyl carbon of the ester group also exhibits a positive potential, making it another electrophilic center. The hydrogen atoms on the aromatic ring and the methyl group will show varying degrees of positive potential.

The MEP map provides a qualitative prediction of reactivity, which is crucial for understanding the molecule's interactions and designing synthetic pathways. rsc.org

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative (Red/Yellow) | Nucleophilic / Electrophilic Attack Site |

| Benzylic Carbon (-CH2Cl) | Strongly Positive (Blue) | Electrophilic / Nucleophilic Attack Site |

| Carbonyl Carbon (C=O) | Positive (Blue/Green) | Electrophilic / Nucleophilic Attack Site |

| Aromatic Ring | Varied (Mostly near-neutral) | Site for Electrophilic Substitution |

Theoretical Modeling of Reaction Pathways and Energy Profiles

Computational chemistry allows for the detailed exploration of potential reaction mechanisms, providing insights into transition states and reaction energetics that are often difficult to probe experimentally. For this compound, theoretical modeling can be particularly insightful for reactions involving its two primary functional groups: the ester and the benzylic chloride.

A key reaction of interest is the nucleophilic substitution at the benzylic carbon. This reaction can proceed via two primary mechanisms: the unimolecular S(_N)1 pathway, involving a carbocation intermediate, or the bimolecular S(_N)2 pathway, which occurs in a single concerted step. youtube.comresearchgate.net Density Functional Theory (DFT) calculations can be employed to model the potential energy surface for both pathways. researchgate.net

S(_N)1 Pathway: The energy profile for an S(_N)1 reaction would be calculated by modeling the stepwise process: formation of the benzylic carbocation and chloride ion, followed by the attack of a nucleophile. The stability of the benzylic carbocation, which is enhanced by resonance with the phenyl ring, is a critical factor. youtube.com

S(_N)2 Pathway: For an S(_N)2 reaction, calculations would focus on the geometry and energy of the pentacoordinate transition state, where the nucleophile attacks the benzylic carbon from the side opposite to the chlorine atom. researchgate.netacs.org The steric hindrance around the reaction center and the nature of the solvent can be included in the models to provide a more accurate energy barrier. researchgate.net

By comparing the calculated activation energies for both pathways, a prediction can be made about the favored mechanism under specific conditions (e.g., choice of nucleophile and solvent). Similar computational approaches can be applied to model other reactions, such as the hydrolysis of the ester group or electrophilic substitution on the aromatic ring.

Computational Simulation of Spectroscopic Signatures

Quantum mechanical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for structural elucidation and for interpreting experimental data. nih.gov

NMR Spectra Simulation: The prediction of H and C NMR chemical shifts is a routine application of DFT. rsc.orgnrel.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, a simulated NMR spectrum would provide predicted chemical shifts for all unique proton and carbon atoms. For instance:

The protons of the chloromethyl group (-CH(_2)Cl) would be expected at a characteristic downfield shift.

The aromatic protons would appear as a complex multiplet pattern, with their specific shifts influenced by the positions of the two substituents.

The singlet for the methyl ester protons (-OCH(_3)) and the methylene (B1212753) protons (-CH(_2)-) of the acetate group would also be predicted.

Computational methods can also predict spin-spin coupling constants (J-couplings), which helps in resolving complex splitting patterns in high-resolution spectra. mdpi.comacs.org

Table 3: Predicted C NMR Chemical Shifts (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm, referenced to TMS) |

|---|---|

| Carbonyl (C=O) | ~171 |

| Methoxy (-OCH(_3)) | ~52 |

| Methylene (-CH(_2)-) | ~41 |

| Benzylic (-CH(_2)Cl) | ~45 |

| Aromatic C-Cl | ~138 |

| Aromatic C-C(_1) | ~135 |

| Aromatic C-H (ortho, para) | ~128-130 |

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Regioselectivity: Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple isomers can be formed. nih.govnih.gov A prime example concerning this compound would be an electrophilic aromatic substitution (EAS) reaction on the phenyl ring. The existing substituents—a -CH(_2)COOCH(_3) group and a -CH(_2)Cl group—will direct incoming electrophiles to specific positions.

Both the alkylacetate and chloromethyl groups are generally considered ortho-, para-directing and weakly activating or deactivating. libretexts.org To predict the regioselectivity of an EAS reaction, one can compute the energies of the possible carbocation intermediates (sigma complexes) formed upon electrophilic attack at the ortho, meta, and para positions relative to each substituent. The pathway with the lowest activation energy, corresponding to the most stable intermediate, will be the favored one. nih.govpnas.org Computational models can quantify these energy differences and thus predict the major product(s). nih.govcore.ac.uk

Stereoselectivity: While this compound is itself achiral, reactions at the benzylic carbon can create a stereocenter. For example, an S(_N)2 reaction with a nucleophile would proceed with inversion of configuration. If the starting material were chiral (e.g., if one of the benzylic hydrogens were replaced), computational modeling could predict the stereochemical outcome. masterorganicchemistry.com

In more complex reactions, where diastereomers might be formed, computational methods can predict which diastereomer is favored by calculating the transition state energies for the pathways leading to each product. ethz.ch This is crucial in modern asymmetric synthesis. researchgate.netacs.org

Derivatization and Functionalization Strategies

Introduction of Diverse Functional Groups via the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) on the phenyl ring is a key reactive site within Methyl 2-(3-(chloromethyl)phenyl)acetate. chemscene.com As a benzylic chloride, it is particularly susceptible to nucleophilic substitution reactions (S_N2), where the chloride ion acts as an effective leaving group. chempanda.com This reactivity allows for the straightforward introduction of a wide variety of functional groups by reacting the parent compound with different nucleophiles.

This strategy is fundamental for creating a library of derivatives from a single, readily accessible precursor. The reaction typically involves treating the chloromethyl compound with a nucleophile, often in the presence of a base or a catalyst in a suitable solvent. For instance, the compound can serve as an intermediate in the manufacture of agricultural chemicals, where the chloromethyl group is transformed in subsequent synthetic steps. google.comgoogle.com The versatility of this approach is illustrated by the range of possible transformations.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Hydroxide | NaOH, KOH | -CH₂OH | Alcohol |

| Alkoxide | NaOCH₃, NaOEt | -CH₂OR | Ether |

| Carboxylate | R-COONa | -CH₂OCOR | Ester |

| Cyanide | NaCN, KCN | -CH₂CN | Nitrile |

| Amine | NH₃, RNH₂, R₂NH | -CH₂NR₂ | Amine |

| Thiolate | NaSH, NaSR | -CH₂SR | Thioether (Sulfide) |

| Azide | NaN₃ | -CH₂N₃ | Azide |

Synthesis of Acylals for Prodrug Development

In medicinal chemistry, a common strategy to improve a drug's pharmacokinetic profile is to convert it into a prodrug. Acylals, which are diesters of geminal diols, represent a key structural motif used in clinically validated prodrugs. mdpi.com Chloromethyl esters are valuable precursors for synthesizing asymmetrical acylals, as they react readily with carboxylic acids to form the acylal linkage. researchgate.net

While this compound is not a chloromethyl ester in the traditional sense (R-COO-CH₂Cl), its benzylic chloromethyl group exhibits analogous reactivity. It can be used to link a drug containing a carboxylic acid functional group, thereby forming a prodrug. The reaction proceeds via an S_N2 mechanism, where the carboxylate anion of the active drug displaces the chloride. mdpi.com

This linkage masks the polar carboxylic acid group of the drug, increasing its lipophilicity. This enhanced lipophilicity can improve the drug's ability to cross cell membranes, potentially leading to better oral bioavailability. researchgate.net Once absorbed into the body, the acylal-like linkage is designed to be cleaved by esterase enzymes, releasing the active drug at the target site. This approach has been explored for various potential therapeutic agents, including bifunctional alkylating agents designed for targeted cancer therapy. nih.gov

Methodologies for Analytical Derivatization

Accurate quantification of chemical compounds by chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) often requires the analyte to have specific properties. For HPLC with UV detection, a strong chromophore is needed, while GC analysis requires the compound to be volatile and thermally stable. nih.govresearchgate.net this compound may present challenges for direct analysis due to its potential instability and relatively weak UV absorbance.

To overcome these limitations, analytical derivatization is employed. This involves chemically modifying the analyte before analysis to create a derivative with more favorable properties. nih.gov A key strategy for halogenated compounds like this compound is pre-column derivatization.

A notable example is the reaction of a chloromethyl group with a nucleophilic agent that introduces a bulky, easily detectable tag. nih.gov For instance, triphenylmethanamine can be used as a derivatizing agent. It reacts with the chloromethyl group to form a stable, triphenylmethyl-substituted amine derivative. This new molecule has several advantages for analysis:

Stability : The derivative is often more crystalline and chemically stable than the original analyte. nih.gov

Detectability : The introduced triphenylmethyl group is a strong chromophore, making the derivative highly sensitive to UV detection in HPLC. nih.gov

Specificity : The reaction is specific, allowing for accurate quantification even in the presence of impurities. nih.gov

| Analytical Challenge | Derivatization Strategy | Resulting Advantage | Primary Technique |

|---|---|---|---|

| Poor UV absorbance | Reaction with a chromophoric agent (e.g., triphenylmethanamine) | Enhanced UV detection signal | HPLC-UV |

| Thermal instability | Conversion to a more stable derivative | Prevents degradation during analysis | GC-MS, HPLC |

| Poor volatility | Conversion to a more volatile ester or ether | Improved chromatographic separation | GC-MS |

This approach provides a robust alternative to other quantitative methods and is particularly valuable when a certified reference standard of the analyte is unavailable due to its instability. nih.gov

Targeted Alkylation and Arylation Reactions

The chloromethyl group is a potent electrophilic site, making this compound an effective alkylating agent for forming new carbon-carbon and carbon-heteroatom bonds.

Alkylation: In these reactions, the compound transfers its 3-(methoxycarbonylmethyl)benzyl group to a nucleophile. This is widely used in synthetic organic chemistry to build more complex molecular architectures. Carbon nucleophiles, such as enolates derived from ketones or esters, Grignard reagents, or organolithium compounds, can attack the benzylic carbon to displace the chloride and form a new C-C bond. jocpr.com Similarly, heteroatom nucleophiles like piperazine (B1678402) derivatives can be alkylated to produce compounds of pharmaceutical interest. mdpi.com

Arylation: The replacement of the chlorine atom with an aryl group is a more advanced transformation known as arylation. This typically requires a transition-metal-catalyzed cross-coupling reaction. While the direct arylation of a benzylic chloride is less common than that of aryl halides, methodologies exist. For example, a Negishi coupling (using an organozinc reagent) or Suzuki coupling (using a boronic acid) under specific catalytic conditions (e.g., palladium or nickel catalysts) could potentially achieve this transformation, creating a diarylmethane-type structure. The arylation of carbon centers adjacent to a carbonyl group is a known strategy for building molecular complexity. rsc.org

Design and Synthesis of Chemically Modified Derivatives

The derivatization strategies discussed are not merely academic exercises; they are integral to the rational design and synthesis of new molecules with targeted functions. researchgate.net By systematically modifying the structure of this compound, researchers can fine-tune its properties to develop new drug candidates, agrochemicals, or materials. mdpi.com

The core principle involves using the parent molecule as a scaffold and introducing new functionalities via the chloromethyl handle to interact with biological targets or achieve desired physical properties. researchgate.net

Examples of Rational Design:

Agrochemicals : The (chloromethyl)phenylacetate framework is a known intermediate in the synthesis of fungicides. google.com The chloromethyl group serves as a reactive site for coupling with other heterocyclic moieties to produce the final active ingredient.

Pharmaceuticals : In drug discovery, similar phenylacetic acid esters are used as starting points for creating potent and selective enzyme inhibitors. For example, derivatives of phenylacetic acid have been synthesized and evaluated as selective COX-2 inhibitors for anti-inflammatory applications. researchgate.net The process often involves esterification followed by a series of modifications to build a pharmacophore that fits the enzyme's active site. researchgate.net The design of phosphine-borane derivatives as receptor antagonists further illustrates how a core structure can be systematically modified to optimize biological activity. mdpi.com

The following table outlines conceptual examples of how the parent compound could be used in a rational design workflow, based on established synthetic strategies. researchgate.netmdpi.com

| Parent Scaffold | Modification via Chloromethyl Group | Intended Application | Rationale |

|---|---|---|---|

| This compound | Displacement of Cl with a piperazine-containing fragment | CNS-active agents | Many CNS drugs contain a piperazine moiety attached to an aryl group. mdpi.com |

| This compound | Conversion to a nitrile (-CH₂CN) followed by cyclization | Heterocyclic enzyme inhibitors | The nitrile can be a key precursor for building heterocyclic rings (e.g., imidazole, oxadiazole). researchgate.net |

| This compound | Coupling with a fluorescent dye containing a nucleophile (e.g., -NH₂, -OH) | Fluorescent probes | To create a probe that can be used to label or track biological systems. |

In-Depth Analysis of this compound in Synthetic Chemistry

This compound, a bifunctional organic compound, presents itself as a potentially versatile building block in synthetic organic chemistry. Its structure, featuring a reactive benzylic chloride and an ester moiety, offers multiple pathways for chemical modification. However, a thorough review of published scientific literature reveals that while its potential is clear from a chemical standpoint, its specific applications in advanced synthesis are not extensively documented in peer-reviewed research. This article will explore the theoretical and documented roles of this compound, adhering strictly to available scientific findings for each proposed application.

Applications As a Synthetic Building Block and Precursor in Academic Research

The dual reactivity of Methyl 2-(3-(chloromethyl)phenyl)acetate, with its electrophilic benzylic carbon and a nucleophilically susceptible ester group, positions it as a useful tool for constructing more complex molecular architectures. The meta-substitution pattern of the chloromethyl and acetate (B1210297) groups on the phenyl ring dictates the specific spatial arrangement of the functionalities it introduces into a target molecule.

The primary point of reactivity for initiating heterocyclic ring formation is the benzylic chloride. This group can undergo nucleophilic substitution with a variety of heteroatomic nucleophiles (such as amines or amides), which can then participate in a subsequent cyclization reaction, often involving the ester group or the aromatic ring. A key application in this area is the synthesis of isoindolinone scaffolds. In a typical synthetic strategy, the chloromethyl group would react with a primary amine or ammonia. The resulting secondary or primary amine could then undergo an intramolecular cyclization via aminolysis of the methyl ester, forming the γ-lactam ring characteristic of the isoindolinone core. While this pathway is chemically feasible, specific examples detailing the reaction conditions and yields starting directly from this compound are not prominently featured in accessible literature.

As a bifunctional molecule, this compound can serve as an intermediate where its two functional groups are modified in a stepwise manner. For instance, the chloromethyl group can be used to attach the entire methyl (3-(methylene)phenyl)acetate fragment to a larger molecule via alkylation. Subsequently, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations. This strategic utility makes it a valuable intermediate, particularly in the synthesis of agricultural compounds and other complex organic structures.

The phenylacetate (B1230308) moiety is a common feature in many biologically active compounds. The utility of this compound lies in its ability to introduce this scaffold, along with a reactive handle for further functionalization.

While related structures like the ortho-isomer, methyl 2-(2-(chloromethyl)phenyl)acetate, are documented as intermediates in the total synthesis of the antibiotic Mimosamycin, there is no available scientific literature that documents the use of the meta-isomer, this compound, for this or other natural product syntheses.

Non-steroidal aromatase inhibitors, a critical class of drugs for treating hormone-dependent breast cancer, often feature a heterocyclic core (like a triazole) attached to a substituted phenyl ring. Synthetic strategies for these inhibitors frequently involve the alkylation of the heterocyclic core with a substituted benzyl (B1604629) halide. The structural motif of this compound makes it a plausible precursor for novel aromatase inhibitors. However, specific, published synthetic routes that employ this exact precursor are not found in the current body of scientific literature. Similarly, no documented evidence links this compound to the synthesis of flavonoids.

The development of novel therapeutic agents often relies on scaffold-based synthesis, where a core molecule is systematically modified to create a library of compounds for biological screening. The structure of this compound is suitable for such an approach. The chloromethyl group allows for easy attachment to various nitrogen, oxygen, or sulfur-containing nucleophiles, and the ester group can be modified to tune solubility and other pharmacokinetic properties. Despite this potential, specific research detailing the synthesis and biological evaluation of enzyme inhibitors or antimicrobial agents derived directly from this compound is not currently published.

In materials science, molecules containing a reactive benzylic chloride can be used in several ways. They can act as initiators for certain types of polymerization or be grafted onto existing polymer backbones to introduce new functionalities. The ester group could also participate in polymerization reactions, such as polycondensation. A search of the scientific literature and polymer research databases does not show any specific studies or applications of this compound in polymer science or the development of advanced materials.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The quest for more efficient and industrially viable methods for synthesizing Methyl 2-(3-(chloromethyl)phenyl)acetate continues to drive research. A notable advancement is the development of a one-step process that utilizes 3-isochromanone (B1583819) as a starting material. google.com This method involves the treatment of 3-isochromanone with a thionyl halide, such as thionyl chloride, in the presence of methanol (B129727). google.com The reaction can be conducted at moderate temperatures, typically between 0°C and 30°C, to yield Methyl 2-(halomethyl)phenylacetate. google.com

This route is a significant improvement over traditional multi-step syntheses, such as those starting from o-xylene (B151617) via 2-methylphenyl acetonitrile (B52724) and subsequent acid-catalyzed esterification, as it streamlines the production process. google.com Another approach to synthesizing phenylacetates that avoids highly toxic reagents involves the use of a Grignard reagent. For instance, methyl phenylacetate (B1230308) can be synthesized from benzyl (B1604629) chloride by forming a Grignard reagent, which then reacts with methyl carbonate. google.com This pathway circumvents the use of sodium cyanide, a common but hazardous reagent in older methods. google.com

For related structures, such as (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate, a similar strategy starting from 3-isochromanone has been reported, highlighting the versatility of this precursor in generating chloromethyl-functionalized phenyl derivatives. google.com The process involves a condensation reaction followed by treatment with thionyl chloride and methanol, underscoring a trend towards more integrated and efficient synthetic sequences. google.com

| Starting Material | Key Reagents | Product | Significance |

| 3-Isochromanone | Thionyl chloride, Methanol | Methyl 2-(chloromethyl)phenylacetate | One-step, industrially suitable process with environmental advantages. google.com |

| Benzyl Chloride | Magnesium, Methyl carbonate | Methyl phenylacetate | Avoids the use of highly toxic sodium cyanide. google.com |

| 3-Isochromanone | Trimethyl orthoformate, Acetic acid, Thionyl chloride, Methanol | (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate | Demonstrates the utility of 3-isochromanone for related structures. google.com |

Integration of Advanced Catalysis in Synthesis

The integration of advanced catalytic systems presents a promising frontier for the synthesis of this compound and related esters. While specific catalytic cycles for this exact molecule are not widely published, developments in related areas offer a clear indication of future directions. The use of heterogeneous solid acid catalysts, for example, is a key area of exploration for esterification and condensation reactions. Catalysts like Amberlyst-15 are being used for the synthesis of other specialty esters, such as propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA), offering benefits like high stability, ease of separation, and the potential for use in continuous processes. mdpi.com

Furthermore, transition metal catalysis is a powerful tool for constructing complex organic molecules. Palladium/copper catalytic systems, for instance, are employed in cross-coupling reactions to create precursors for complex heterocyclic compounds. mdpi.com In the synthesis of haloalkyl ethers, simple and effective catalysts like zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides, yielding the desired product in near-quantitative yields with very low catalyst loading. researchgate.net The application of such catalytic principles could lead to more selective and efficient methods for the chloromethylation step or the esterification process in the synthesis of the title compound.

Synergistic Approaches Combining Computational and Experimental Chemistry

The synergy between computational modeling and experimental work is accelerating the development of chemical syntheses. For this compound, basic computational data such as its topological polar surface area (TPSA) and LogP have been calculated, providing foundational information for predicting its behavior. chemscene.com

Although detailed computational studies on its synthesis are not yet prevalent, research on analogous systems demonstrates the power of this combined approach. For example, in the synthesis of certain polymers, Density Functional Theory (DFT) simulations have been used to predict the reaction spontaneity and mechanisms for reactions involving different halogenated monomers. mdpi.com These computational predictions were then successfully verified through experimental synthesis, confirming that a computational-first approach can be an effective and accurate method for materials development. mdpi.com Similarly, combined experimental and computational analyses are used to understand complex processes like enzyme immobilization, where simulations can elucidate the interactions between organic molecules and inorganic components. mdpi.com Applying such synergistic methodologies to the synthesis of this compound could enable the precise modeling of reaction pathways, the optimization of reaction conditions, and the rational design of novel catalysts before extensive laboratory work is undertaken.

| Computational Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂ | chemscene.com |

| Molecular Weight | 198.65 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 26.3 | chemscene.com |

| LogP | 2.1409 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Expanding Functionalization Capabilities

The chemical structure of this compound, featuring a reactive benzylic chloride and an ester group, makes it a versatile intermediate for further chemical transformations. The chloromethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions to introduce a wide array of functional groups.

Research on related compounds demonstrates the potential for expanding its functionalization capabilities. For example, the chloromethyl group can be displaced by various nucleophiles to create new carbon-carbon or carbon-heteroatom bonds. In the functionalization of polymers, benzylic chlorides are used as reactive handles to attach redox-active moieties like phenothiazine. researchgate.net In the synthesis of complex heterocyclic systems, analogous functional groups are reacted with amines, alcohols, and other nucleophiles. researchgate.net This reactivity allows this compound to serve as a building block for larger, more complex molecules with potential applications in pharmaceuticals and materials science. The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another site for modification, such as amide bond formation. researchgate.net

Exploration of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical intermediates. For this compound, the shift towards more sustainable practices is evident in several emerging research trends.

The one-step synthesis from 3-isochromanone is noted for its environmental advantages, specifically the lower generation of unwanted by-products compared to older routes. google.com A key goal in green chemistry is the reduction of hazardous reagents. The development of synthetic pathways for phenylacetates that avoid highly toxic chemicals like sodium cyanide is a significant step forward. google.com

Looking at broader trends, the use of continuous-flow reactors is being explored for the synthesis of other complex molecules. rsc.org This technology offers improved safety, efficiency, and scalability, while minimizing waste. rsc.org The switch from homogeneous to heterogeneous catalysts, such as solid acids, also aligns with green chemistry principles by simplifying product purification and enabling catalyst recycling. mdpi.comgoogle.com The adoption of these green methodologies—including process intensification through flow chemistry, the use of safer reagents, and the implementation of recyclable catalysts—represents the future direction for the sustainable industrial production of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(3-(chloromethyl)phenyl)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 3-(chloromethyl)phenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution of a pre-functionalized phenylacetate derivative (e.g., replacing a hydroxyl or bromine group with chloromethyl) is feasible. Evidence from related esters (e.g., Ethyl 4-(Chloromethyl)benzoate) suggests that anhydrous conditions and controlled temperatures (40–60°C) improve yields by minimizing hydrolysis of the chloromethyl group .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-esterification. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic peaks: δ ~3.7 ppm (ester methyl group), δ ~4.6 ppm (chloromethyl -CH₂Cl), and aromatic protons between δ 7.2–7.5 ppm .

- HPLC-MS : Use a C18 column with a methanol/water gradient to confirm purity (>95%) and detect degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as demonstrated for analogous compounds like Methyl (R)-2-(2-chlorophenyl)acetate) resolves bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : The compound is classified as harmful (H302, H315) and irritant (H319, H335). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and skin contact. Waste containing chloromethyl groups must be treated as hazardous and disposed of via certified chemical waste services .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in subsequent substitution reactions?

- Mechanistic Insight : The chloromethyl (-CH₂Cl) group acts as a reactive site for nucleophilic substitution (e.g., with amines or thiols). Steric and electronic effects of the adjacent ester group can direct reactivity. For example, in analogs like 2-(chloromethyl)tetrahydrofuran, the chloromethyl group undergoes SN2 reactions with amines under mild conditions (room temperature, DMF solvent) .

- Experimental Design : Compare reaction rates with different nucleophiles (e.g., primary vs. secondary amines) and solvents (polar aprotic vs. protic). Monitor intermediates via LC-MS .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Degradation Pathways : The ester group is prone to hydrolysis under acidic or basic conditions, while the chloromethyl group may hydrolyze to a hydroxymethyl derivative. Accelerated stability studies (40°C, 75% RH) show ~10% degradation after 4 weeks in neutral buffers, but rapid decomposition occurs at pH <3 or >10 .

- Stabilization Strategies : Store the compound in anhydrous solvents (e.g., acetonitrile) at -20°C. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. Can computational modeling predict the reactivity of this compound in drug intermediate synthesis?

- Methods :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level to analyze electron density around the chloromethyl group.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, analogs like Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate have shown potential as enzyme inhibitors .

Q. How do structural analogs of this compound address contradictions in biological activity data?

- Case Study : Analog Methyl 2-(2-formylphenyl)acetate exhibits conflicting cytotoxicity results in cancer cell lines (e.g., IC50 variability in MCF-7 vs. HeLa). Resolution involves standardizing assay conditions (e.g., serum-free media, 48-hour exposure) and validating purity via orthogonal methods (NMR + HRMS) .

- Recommendation : Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., chloro vs. fluoro groups) with bioactivity .

Data Contradictions and Resolution

Q. Why do synthesis yields vary significantly across literature reports for chloromethyl-containing esters?

- Root Cause : Differences in starting material purity (e.g., residual moisture in 3-(chloromethyl)phenylacetic acid) and reaction scales (microscale vs. bulk). For instance, Kanto Reagents’ catalog notes >95% purity for similar compounds, which is critical for reproducibility .

- Resolution : Replicate reactions using vendor-certified reagents (e.g., Aldrich® Market Select) and report detailed procedural parameters (e.g., stirring rate, inert gas purge) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.